Benzene, 1-methyl-2-(2-phenylethyl)-
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Overview
Description
. It is a derivative of benzene, where a methyl group and a phenylethyl group are attached to the benzene ring. This compound is part of the aromatic hydrocarbons family, known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-2-(2-phenylethyl)benzene can be synthesized through various methods, including Friedel-Crafts alkylation. In this method, benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to form the desired product . The reaction conditions typically involve anhydrous conditions and a temperature range of 0-50°C.
Industrial Production Methods
Industrial production of 1-methyl-2-(2-phenylethyl)benzene often involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-(2-phenylethyl)benzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can undergo nitration, sulfonation, halogenation, and alkylation reactions.
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones under strong oxidizing conditions.
Reduction: Reduction reactions can convert it into various hydrogenated derivatives.
Common Reagents and Conditions
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.
Sulfonation: Fuming sulfuric acid (H2SO4) at elevated temperatures.
Halogenation: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C).
Major Products Formed
Nitration: Nitro derivatives.
Sulfonation: Sulfonic acids.
Halogenation: Halogenated derivatives.
Oxidation: Carboxylic acids or ketones.
Reduction: Hydrogenated derivatives.
Scientific Research Applications
1-methyl-2-(2-phenylethyl)benzene has various applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-2-(2-phenylethyl)benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted products . The delocalized π-electrons in the benzene ring play a crucial role in stabilizing the intermediate carbocation formed during the reaction .
Comparison with Similar Compounds
1-methyl-2-(2-phenylethyl)benzene can be compared with other similar compounds such as:
Toluene (methylbenzene): Similar structure but lacks the phenylethyl group.
Ethylbenzene: Contains an ethyl group instead of a phenylethyl group.
Cumene (isopropylbenzene): Contains an isopropyl group instead of a phenylethyl group.
Uniqueness
The presence of both a methyl group and a phenylethyl group in 1-methyl-2-(2-phenylethyl)benzene makes it unique, providing distinct chemical properties and reactivity compared to other benzene derivatives .
Properties
CAS No. |
34403-05-9 |
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Molecular Formula |
C15H16 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-methyl-2-(2-phenylethyl)benzene |
InChI |
InChI=1S/C15H16/c1-13-7-5-6-10-15(13)12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3 |
InChI Key |
XAXBPEWTYULUOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CCC2=CC=CC=C2 |
Origin of Product |
United States |
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